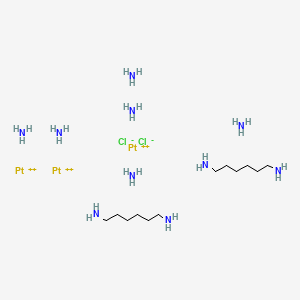

Triplatin

Description

Properties

CAS No. |

172902-99-7 |

|---|---|

Molecular Formula |

C12H50Cl2N10Pt3+4 |

Molecular Weight |

990.7 g/mol |

IUPAC Name |

azane;hexane-1,6-diamine;platinum(2+);dichloride |

InChI |

InChI=1S/2C6H16N2.2ClH.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;;;;;;;;;/h2*1-8H2;2*1H;6*1H3;;;/q;;;;;;;;;;3*+2/p-2 |

InChI Key |

BLYVBOMCZVHBIS-UHFFFAOYSA-L |

Canonical SMILES |

C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |

Origin of Product |

United States |

Foundational & Exploratory

Triplatin (BBR3464): A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin (BBR3464) is a trinuclear platinum(II) complex that represented a significant departure from the classical mononuclear platinum-based anticancer drugs like cisplatin (B142131).[1][2] Its unique chemical structure, featuring three platinum centers, was designed to overcome the limitations of existing platinum therapies, particularly cisplatin resistance.[1][2] While this compound showed considerable promise in preclinical studies due to its potent cytotoxicity and distinct mechanism of action, it ultimately failed to gain regulatory approval after facing challenges in clinical trials, including severe side effects and lack of biostability.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Molecular Structure and Chemical Properties

This compound, with the chemical formula [{trans-PtCl(NH3)2}2{μ-trans-Pt(NH3)2(NH2(CH2)6NH2)2}]4+, is a cationic trinuclear platinum(II) complex.[2] This distinct structure, with a central platinum-spermine-like linker connecting two monofunctional trans-PtCl(NH3)2 moieties, dictates its unique biological activity.[2][4] Unlike cisplatin, which is a neutral molecule, the +4 charge of this compound plays a crucial role in its cellular uptake and initial interactions with biological macromolecules.[1]

Cellular Uptake and Trafficking: A Key Role for Sulfated Glycosaminoglycans

The cellular uptake of this compound is a critical first step in its mechanism of action and is fundamentally different from that of cisplatin. The highly positive charge of this compound facilitates a strong electrostatic interaction with negatively charged sulfated glycosaminoglycans (sGAGs), such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, which are abundant on the surface of many cancer cells.[5][6] This interaction is a primary driver of its cellular accumulation.[5] In contrast, cisplatin uptake is mediated by other mechanisms, including passive diffusion and copper transporters.[1]

The dependence on sGAGs for cellular entry has been demonstrated in studies using Chinese Hamster Ovary (CHO) cell lines with varying levels of sGAG expression. A direct correlation was observed between the levels of cell surface sGAGs and the cellular accumulation and cytotoxicity of this compound.[5] This sGAG-mediated uptake is a unique feature of polynuclear platinum complexes and is not shared by mononuclear drugs like cisplatin or carboplatin.[5] This finding has led to the proposition of using sGAG levels as a potential predictive biomarker for this compound efficacy, particularly in cancers with high sGAG expression, such as triple-negative breast cancer.[5][7]

Once inside the cell, this compound is distributed within the cytoplasm and nucleolar compartments.[1] Its trafficking to the nucleus allows it to interact with its primary pharmacological target: DNA.

Interaction with DNA: The Formation of Long-Range Interstrand Crosslinks

The primary target of this compound is nuclear DNA.[4] Its interaction with DNA is characterized by the formation of unique and structurally distinct DNA adducts compared to those formed by cisplatin. While cisplatin predominantly forms 1,2-intrastrand crosslinks, this compound is known to form long-range interstrand crosslinks.[4][8] These interstrand crosslinks occur between guanine (B1146940) bases on opposite DNA strands, spanning a distance of four base pairs.[8]

The formation of these adducts is a rapid process, with a half-life of approximately 40 minutes, likely facilitated by the high positive charge of the molecule leading to a pre-association with the negatively charged DNA backbone.[8] These long-range crosslinks introduce significant distortions in the DNA double helix, leading to a compaction of the DNA molecule.[9] It is estimated that approximately 20% of the DNA adducts formed by this compound are interstrand crosslinks.[4][8]

These structurally distinct DNA lesions are poorly recognized and repaired by the nucleotide excision repair (NER) machinery, which is a major mechanism of resistance to cisplatin.[5] This evasion of DNA repair is a key factor in this compound's ability to overcome cisplatin resistance.

Downstream Cellular Consequences: Cell Cycle Arrest and Apoptosis

The formation of this compound-DNA adducts triggers a cascade of downstream cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest at the G2/M Phase

A hallmark of the cellular response to this compound is a dose-dependent arrest of the cell cycle in the G2/M phase.[10] This arrest is a consequence of the cell's DNA damage response (DDR) pathway, which halts cell cycle progression to allow for DNA repair. A key mediator of this G2/M arrest is the cyclin-dependent kinase inhibitor p21 (also known as Waf1/Cip1).[10][11] Interestingly, the induction of p21 by this compound appears to be independent of the tumor suppressor protein p53.[10][11] This is a significant distinction from cisplatin, where the p53-p21 axis plays a more central role in mediating cell cycle arrest.[12][13] The p53-independent activation of p21 suggests that this compound could be effective in tumors with mutated or non-functional p53, which often exhibit resistance to conventional chemotherapies.[10]

Induction of Apoptosis

Prolonged cell cycle arrest and irreparable DNA damage ultimately lead to the induction of apoptosis. While this compound is a potent inducer of cell death, the extent to which it induces apoptosis compared to cisplatin can vary depending on the cell type.[10] The apoptotic cascade initiated by this compound involves the activation of caspases, a family of proteases that execute the final stages of programmed cell death.[2][14] The precise caspase activation profile in response to this compound is not as extensively characterized as that for cisplatin, which is known to activate a cascade involving caspase-8, -9, and the executioner caspases -3 and -7.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (µM) | L1210 (murine leukemia, sensitive) | ~0.03 | [9] |

| L1210/CDDP (murine leukemia, cisplatin-resistant) | ~0.024 | [9] | |

| A2780 (human ovarian) | Not specified | [1] | |

| HCT116 (human colorectal) | Not specified | [1] | |

| Various cisplatin-resistant human tumor cell lines | >20-fold lower than cisplatin | [15] | |

| DNA Binding Half-life (t1/2) | N/A | ~40 minutes | [8] |

| Percentage of Interstrand Crosslinks | N/A | ~20% | [4][8] |

Experimental Protocols

Cellular Uptake Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Objective: To quantify the intracellular accumulation of this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells at a known density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for specified time periods.

-

Cell Harvesting: After treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Detach the cells using trypsin-EDTA and collect them by centrifugation.

-

Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of lysis buffer. An aliquot of the cell lysate is used for protein quantification (e.g., using a BCA assay) to normalize the platinum content to the total protein amount. The remaining lysate is digested using a mixture of concentrated nitric acid and hydrogen peroxide at an elevated temperature.

-

ICP-MS Analysis: The digested samples are diluted with deionized water to a suitable volume. The platinum concentration in the samples is then determined using an ICP-MS instrument, with appropriate calibration standards. The results are typically expressed as ng of platinum per mg of total cellular protein.

Analysis of DNA Adducts by Circular Dichroism (CD) Spectroscopy

Objective: To characterize the conformational changes in DNA upon binding of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of calf thymus DNA (or other DNA sources) in a suitable buffer (e.g., phosphate (B84403) buffer). Prepare a stock solution of this compound.

-

Titration: Perform a titration by adding increasing concentrations of this compound to the DNA solution. Allow the mixture to incubate to ensure binding equilibrium is reached.

-

CD Spectroscopy: Record the CD spectra of the DNA-Triplatin complexes over a wavelength range of approximately 220-320 nm. The CD spectrum of DNA alone serves as a control.

-

Data Analysis: Analyze the changes in the CD spectrum of DNA upon this compound binding. Changes in the intensity and position of the characteristic positive and negative bands of B-form DNA can provide insights into the nature of the interaction, such as intercalation or groove binding, and the extent of conformational distortion.

Assessment of Apoptosis by TUNEL Assay

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound for the desired time. Include positive (e.g., DNase I-treated) and negative (untreated) controls.

-

Fixation and Permeabilization: Fix the cells with a solution of 4% paraformaldehyde in PBS, followed by permeabilization with a solution of 0.1% Triton X-100 in sodium citrate (B86180) buffer.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP), in a humidified chamber at 37°C.

-

Microscopy: After washing to remove unincorporated nucleotides, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus, indicating the presence of fragmented DNA.

Analysis of Protein Expression by Western Blotting

Objective: To determine the levels of key proteins involved in cell cycle control and apoptosis (e.g., p21, p53, caspases) in response to this compound treatment.

Methodology:

-

Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for the target proteins (e.g., anti-p21, anti-p53). After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Key Pathways and Workflows

Conclusion

This compound (BBR3464) possesses a multifaceted mechanism of action that distinguishes it from conventional platinum-based anticancer drugs. Its unique trinuclear structure and positive charge facilitate a novel cellular uptake pathway mediated by sGAGs, and its interaction with DNA results in the formation of long-range interstrand crosslinks that are poorly repaired by the cell. These distinct DNA adducts trigger a p53-independent G2/M cell cycle arrest and subsequent apoptosis. While this compound's clinical development was halted, a thorough understanding of its mechanism of action provides valuable insights for the design of future generations of platinum-based and other DNA-targeting anticancer agents. The potential for using sGAGs as a biomarker for patient stratification also highlights a promising avenue for precision medicine approaches in oncology. Further research into the detailed signaling pathways activated by this compound could uncover new therapeutic targets and strategies to overcome drug resistance in cancer.

References

- 1. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisplatin-induced apoptosis in melanoma cells: role of caspase-3 and caspase-7 in Apaf-1 proteolytic cleavage and in execution of the degradative phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TUNEL staining [abcam.com]

- 4. Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploitation of sulfated glycosaminoglycan status for precision medicine of this compound in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing Disaccharide Binding to this compound as Models for Tumor Cell Heparan Sulfate (GAG) Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploitation of Sulfated Glycosaminoglycan Status for Precision Medicine of this compound in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cisplatin (CDDP) specifically induces apoptosis via sequential activation of caspase-8, -3 and -6 in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compacting effect of BBR3464, a new-generation trisplatinum anticancer agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Micro-calpain regulates caspase-dependent and apoptosis inducing factor-mediated caspase-independent apoptotic pathways in cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure of Triplatin tetranitrate

An In-depth Technical Guide to the Chemical Structure of Triplatin Tetranitrate

Introduction

This compound tetranitrate, also known by its developmental code BBR3464, is a trinuclear platinum(II) complex that represented a significant evolution in the design of platinum-based anticancer agents.[1] As the first non-classical platinum compound to advance to human clinical trials, its unique structure was engineered to overcome the limitations of earlier drugs like cisplatin (B142131), particularly in circumventing tumor resistance.[1][2] This document provides a detailed examination of the , its synthesis, characterization, and its mechanism of interaction with its primary biological target, DNA.

Chemical Structure and Properties

This compound tetranitrate is a cationic, polynuclear platinum compound characterized by three platinum(II) centers linked by flexible diamine ligands.[3][4] This arrangement is fundamentally different from the mononuclear structure of cisplatin. The central platinum atom is coordinated by two bridging 1,6-hexanediamine (B7767898) ligands, which in turn connect to two terminal platinum atoms. Each platinum center generally adopts a square-planar coordination geometry, a common feature for Pt(II) complexes.[1]

The complete chemical entity consists of the complex cation [{trans-Pt(NH₃)₂Cl}₂(μ-H₂N(CH₂)₆NH₂)₂{Pt(NH₃)₂}]⁴⁺ and four nitrate (B79036) anions (NO₃⁻) to balance the charge.

A skeletal representation of the this compound cation is shown below:

Figure 1: Skeletal formula of the this compound cation.[5]

Figure 1: Skeletal formula of the this compound cation.[5]

Physicochemical Data

The fundamental properties of this compound tetranitrate are summarized in the table below, compiled from comprehensive chemical databases.

| Property | Value |

| IUPAC Name | azane;bis(hexane-1,6-diamine);tris(platinum(2+));dichloride;tetranitrate[3] |

| Synonyms | BBR3464, BBR-3464[1][3] |

| Molecular Formula | C₁₂H₅₀Cl₂N₁₄O₁₂Pt₃[3] |

| Molecular Weight | 1238.8 g/mol [1][3] |

| Stereochemistry | Achiral[6] |

Mechanism of Action: DNA Interaction

The primary mechanism of action for this compound involves binding to cellular DNA, leading to the inhibition of critical processes like replication and transcription.[4][7] Its unique trinuclear structure allows for a distinct mode of DNA binding compared to cisplatin.

Key features of its interaction include:

-

Long-Range Cross-links: The considerable distance of approximately 2.5 nm between the terminal platinum centers enables the formation of long-range intra- and interstrand cross-links on the DNA.[1]

-

Phosphate (B84403) Clamps: The amine groups on the platinum centers form strong, non-covalent hydrogen bonds with the phosphate oxygen atoms of the DNA backbone. This interaction, termed a "phosphate clamp," helps to stabilize the binding and can occur in the minor groove.[1][8]

-

DNA Compaction: The binding of this compound induces significant structural changes in the DNA double helix, including bending and, notably, drastic DNA compaction. This feature is distinct from the effects of cisplatin and contributes to its cytotoxicity, even in cell lines resistant to other platinum drugs.[1][7]

Caption: Logical workflow of this compound's mechanism of action on cellular DNA.

Experimental Protocols

Synthesis of a Trinuclear Platinum Complex

The synthesis of this compound and its analogues is a multi-step process that relies on the principles of coordination chemistry, particularly the trans effect, to direct the substitution of ligands on the square-planar Pt(II) centers.[1][8] The following is a representative protocol adapted from the synthesis of a this compound derivative.[8]

Materials: trans-diamminedichloroplatinum(II) (transplatin), silver nitrate (AgNO₃), 1,6-hexanediamine, dimethylformamide (DMF), diethyl ether (Et₂O).

Workflow:

-

Chloride Abstraction: A solution of trans-diamminedichloroplatinum(II) in anhydrous DMF is treated with two equivalents of AgNO₃. The mixture is stirred overnight in the dark to facilitate the precipitation of silver chloride (AgCl).

-

Filtration: The precipitated AgCl is removed by filtration, yielding a DMF solution of the dinitrate platinum precursor, [trans-Pt(NH₃)₂(NO₃)₂].

-

Ligand Addition (Bridging): The filtrate is cooled (e.g., to -30°C), and a solution of 1,6-hexanediamine in DMF is added dropwise. This step forms the central part of the trinuclear complex.

-

Ligand Addition (Terminal): A separate reaction vessel containing a mono-activated platinum precursor (prepared similarly) is combined with the central unit to complete the trinuclear structure.

-

Precipitation and Isolation: The final product is precipitated from the DMF solution by the addition of a non-polar solvent like diethyl ether. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum.

Caption: A generalized workflow for the synthesis of this compound tetranitrate.

Characterization Methods

Confirmation of the structure and purity of synthesized this compound tetranitrate requires a combination of spectroscopic and analytical techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the presence of the amine (N-H) and alkyl (C-H) protons of the hexanediamine (B8719201) linkers. Typical chemical shifts for N-H protons are in the 2.5 - 4.0 ppm range, while C-H protons appear between 1.0 - 3.0 ppm.[1]

-

¹⁹⁵Pt NMR: This technique is highly sensitive to the coordination environment of the platinum centers. For trinuclear Pt(II) complexes, signals are often observed in the -2000 to -2500 ppm range, providing insight into the number of distinct platinum environments.[1] For an azido-derivative of this compound, a ¹⁹⁵Pt NMR signal was reported at -2671 ppm.[8]

-

-

Vibrational Spectroscopy (IR & Raman):

-

Elemental Analysis:

-

This combustion analysis method determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The results are compared against the calculated theoretical values based on the molecular formula to verify the stoichiometry and purity of the compound.[1]

-

| Technique | Observation | Interpretation |

| ¹H NMR | Signals at ~2.5-4.0 ppm & ~1.0-3.0 ppm[1] | Confirms N-H and C-H protons from ammine and diamine ligands. |

| ¹⁹⁵Pt NMR | Signal at ~ -2500 ppm[1] | Indicates Pt(II) in a specific coordination sphere. |

| IR Spectroscopy | Bands at ~3200 cm⁻¹ & ~2900 cm⁻¹[8] | Corresponds to N-H and C-H stretching vibrations. |

| Elemental Analysis | Experimental %C, H, N | Matches calculated values, confirming stoichiometric formula.[1][8] |

Conclusion

This compound tetranitrate stands as a pivotal molecule in the development of platinum-based therapeutics. Its sophisticated trinuclear structure, which facilitates novel DNA binding modes such as long-range cross-linking and phosphate clamping, allows it to be active in cancer cell lines that have developed resistance to simpler platinum drugs. The synthetic and characterization protocols outlined herein provide the foundational framework for the study of this and other complex polynuclear coordination compounds in the field of medicinal inorganic chemistry.

References

- 1. This compound Tetranitrate (BBR3464) - CAS 172903-00-3 [benchchem.com]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. This compound Tetranitrate | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. File:this compound tetranitrate.svg - Wikipedia [en.wikipedia.org]

- 6. GSRS [precision.fda.gov]

- 7. This compound Tetranitrate - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 8. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and History of Triplatin as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin, also known as BBR3464, is a trinuclear platinum complex that emerged as a promising, yet ultimately challenging, anticancer agent. It represents a significant departure from the classical mononuclear platinum drugs like cisplatin (B142131), carboplatin, and oxaliplatin. Developed in the laboratory of Professor Nicholas Farrell, this compound was the first multinuclear platinum compound to enter human clinical trials.[1][2] This guide provides an in-depth technical overview of the discovery, preclinical development, clinical evaluation, and mechanism of action of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Preclinical Development

The development of this compound was driven by the need to overcome the limitations of existing platinum-based chemotherapies, particularly cisplatin resistance. The rationale was that a structurally distinct platinum agent would exhibit a different spectrum of activity and might be effective in tumors that had developed resistance to cisplatin.

Synthesis of this compound (BBR3464)

The synthesis of this compound involves a multi-step process. A detailed synthetic route for a closely related analogue, N3-TriplatinNC, provides insight into the general approach. The synthesis generally involves the preparation of a mono-activated di-nuclear platinum(II) intermediate, which is then reacted with a suitable mononuclear platinum complex.[3]

Synthesis Protocol Outline: [3]

-

Preparation of the intermediate (e.g., 1,1/t,t): This dinuclear platinum complex is synthesized and then activated by reacting with silver nitrate (B79036) to remove a chloride ligand.

-

Preparation of the second platinum component (e.g., N3-monoplatinNC): A separate mononuclear platinum complex is synthesized.

-

Coupling Reaction: The activated dinuclear intermediate is reacted with the mononuclear platinum component in a solvent like anhydrous DMF. The reaction is typically stirred for an extended period (e.g., 72 hours) at room temperature.

-

Purification: The final product is precipitated, filtered, and washed to yield the trinuclear platinum complex.

Preclinical Efficacy

This compound demonstrated significant cytotoxic activity in a range of human cancer cell lines, including those with intrinsic or acquired resistance to cisplatin.

Table 1: In Vitro Cytotoxicity of this compound (BBR3464) Compared to Cisplatin

| Cell Line | Cancer Type | This compound (BBR3464) IC50 (µM) | Cisplatin IC50 (µM) | Fold-Difference | Reference |

| Ovarian Cancer Panel (3 lines) | Ovarian | Significantly Lower | - | >20 | [4] |

| Melanoma Panel (4 lines) | Melanoma | Significantly Lower | - | >20 | [4] |

| A2780 | Ovarian | - | - | - | [5] |

| A2780cisR | Ovarian (Cisplatin-Resistant) | More Active | Less Active | - | [5] |

| A2780ZD0473R | Ovarian (Cisplatin-Resistant) | More Active | Less Active | - | [5] |

Note: Specific IC50 values were not always provided in the abstracts, but the relative efficacy was clearly stated.

In vivo studies using human tumor xenografts in mice further confirmed the potent antitumor activity of this compound.

Table 2: In Vivo Antitumor Efficacy of this compound (BBR3464) in Human Tumor Xenografts

| Tumor Xenograft Model | Tumor Type | This compound (BBR3464) Treatment | Tumor Weight Inhibition (%) | Reference |

| 7 out of 8 models | Various | Not specified | >80% | [4][6] |

| 4 cisplatin-refractory models | Various | Not specified | >80% | [4][6] |

| Oral Squamous Carcinoma | Head and Neck | 0.3 mg/kg + 30 mg/kg 9-cis RA | 68% | [7] |

| Oral Squamous Carcinoma | Head and Neck | 0.45 mg/kg + 30 mg/kg 9-cis RA | 78% | [7] |

| Hepatocellular Carcinoma | Liver | Not specified | 64.8% | [8] |

Clinical Trials

Despite its promising preclinical profile, this compound's journey through clinical trials was met with challenges that ultimately led to the halt of its development for broad applications.

Phase I and II Clinical Trial Results

Phase I trials established the dose-limiting toxicities of this compound, which included myelosuppression and diarrhea.[1] Phase II studies were subsequently initiated in various cancer types.

Table 3: Summary of Phase II Clinical Trial Results for this compound (BBR3464)

| Cancer Type | Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Key Findings & Reference |

| Small Cell Lung Cancer | Sensitive or Refractory | 0.9 mg/m² IV every 21 days | 0% (in 34 evaluable patients) | No objective responses, though 32% had disease stabilization. The drug was deemed inactive as a single agent in this setting.[1] |

| Gastric or Gastro-oesophageal Adenocarcinoma | First- and Second-line | 0.9 mg/m² every 21 days | 6% (1/17 evaluable first-line patients) | Poor response rate and short time to progression led to early closure of the second-line study.[9] |

| Ovarian Cancer | Advanced | Not specified | Partial responses observed | Respondents in a cisplatin-relapsed arm were p53 wild-type, while one respondent in a cisplatin-refractory arm was p53 mutant.[10] |

The lack of significant objective responses in these trials, coupled with its toxicity profile, led to the discontinuation of this compound's development for these indications.[2]

Mechanism of Action

This compound's unique structure results in a mechanism of action that is distinct from cisplatin, which is key to its ability to overcome cisplatin resistance.

DNA Binding and Adduct Formation

Like cisplatin, the primary target of this compound is cellular DNA. However, this compound forms structurally distinct DNA adducts. It is capable of forming long-range intra- and interstrand cross-links, which are not readily repaired by the cellular machinery that recognizes and removes cisplatin-DNA adducts.[2]

Cellular Uptake and Role of Heparan Sulfate (B86663) Proteoglycans

Recent research has highlighted the importance of heparan sulfate proteoglycans (HSPGs) in the cellular accumulation of this compound. The highly cationic nature of this compound facilitates its interaction with negatively charged sulfated glycosaminoglycans (sGAGs) on the cell surface, leading to enhanced cellular uptake. This mechanism is particularly relevant in tumors with high sGAG expression, such as certain subtypes of triple-negative breast cancer.

Modulation of Signaling Pathways

This compound's interaction with DNA and other cellular components leads to the perturbation of several signaling pathways, ultimately culminating in cell cycle arrest and apoptosis. While the precise signaling network is complex and can be cell-type dependent, key pathways implicated in the response to platinum-based drugs include those involved in DNA damage response, cell cycle control, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., cisplatin) in culture medium. Add 100 µL of the drug solutions to the respective wells and incubate for a defined period (e.g., 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well.

-

Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm or 550-590 nm using a microplate reader.

-

IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Model for Efficacy Studies

Animal models are crucial for evaluating the in vivo antitumor activity of novel compounds.

-

Cell Preparation: Harvest cancer cells from culture, wash, and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a specific size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer this compound and control vehicle via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Cellular Uptake Analysis by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the intracellular accumulation of platinum.

-

Cell Treatment: Plate cells and treat with a defined concentration of this compound for a specific duration.

-

Cell Harvesting and Lysis: Wash the cells with PBS to remove extracellular drug, then harvest and lyse the cells.

-

Sample Digestion: Digest the cell lysates with concentrated nitric acid to break down organic matter.

-

ICP-MS Analysis: Analyze the digested samples using an ICP-MS instrument to quantify the amount of platinum.

-

Data Normalization: Normalize the platinum content to the cell number or total protein content to determine the intracellular drug concentration.

Future Directions and Conclusion

The story of this compound is a powerful illustration of the complexities of anticancer drug development. While it did not achieve broad clinical success, the research into its unique mechanism of action has provided invaluable insights into overcoming platinum resistance. The recent discovery of its high efficacy in tumors with elevated sGAG levels has opened up new avenues for its potential use in a personalized medicine approach. Future clinical trials could focus on patient populations with specific biomarkers, such as high sGAG expression in triple-negative breast cancer, to potentially resurrect this once-shelved drug. The journey of this compound underscores the importance of understanding the intricate molecular interactions between drugs and cancer cells to develop more effective and targeted therapies.

References

- 1. Phase II study of BBR 3464 as treatment in patients with sensitive or refractory small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abplatin(IV) inhibited tumor growth on a patient derived cancer model of hepatocellular carcinoma and its comparative multi-omics study with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase II studies of BBR3464, a novel tri-nuclear platinum complex, in patients with gastric or gastro-oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An improved protocol for ICP-MS-based assessment of the cellular uptake of metal-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Trials of Triplatin (BBR3464): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin (BBR3464) is a novel trinuclear platinum complex that emerged as a promising anti-cancer agent due to its distinct chemical structure and mechanism of action compared to earlier platinum-based drugs like cisplatin (B142131). Its design, featuring three platinum centers, allows for the formation of long-range DNA adducts, which were hypothesized to overcome cisplatin resistance. This technical guide provides an in-depth overview of the early clinical trials of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed signaling pathway. Although development was halted in Phase II due to a combination of factors including toxicity and lack of sufficient efficacy in the tested indications, the journey of this compound offers valuable insights for the development of future platinum-based and other DNA-targeting chemotherapeutics.

Data Presentation

The following tables summarize the quantitative data from early clinical trials of this compound (BBR3464).

Table 1: Phase I Clinical Trial Data

| Study | Patient Population | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Antitumor Activity |

| Combination with 5-FU[1] | Advanced Cancer | 0.6 mg/m² escalated to 0.75 mg/m² in combination with PVI 5-FU (200 mg/m²/day) | Not determined due to neutropenia interrupting 5-FU administration | Grade 3 or 4 neutropenia | 1 partial response (7%), 3 stable disease (21%) |

Table 2: Phase II Clinical Trial Data

| Study | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Median Time to Progression (TTP) | Key Grade 3/4 Toxicities |

| Gastric or Gastro-oesophageal Adenocarcinoma (First-line)[2] | Advanced Gastric or Gastro-oesophageal Adenocarcinoma | 0.9 mg/m² every 21 days | 1/17 evaluable patients (6%) | 85 days (2.8 months) | Neutropenia (40% G3, 40% G4), Febrile Neutropenia (15% at 0.9 mg/m²) |

| Gastric or Gastro-oesophageal Adenocarcinoma (Second-line)[2] | Advanced Gastric or Gastro-oesophageal Adenocarcinoma | 1.1 mg/m² every 4 weeks initially, then 0.9 mg/m² every 21 days | - | 71 days (1.1 mg/m²), 38 days (0.9 mg/m²) | Febrile Neutropenia (71% at 1.1 mg/m²) |

| Small Cell Lung Cancer (SCLC) - Sensitive & Refractory[3] | SCLC progressed after first-line therapy | 0.9 mg/m² i.v. over 1 hour every 21 days | No objective responses in 34 evaluable patients | Refractory: 53 days, Sensitive: 66 days | Neutropenia (62%), Febrile Neutropenia (16%), Anemia (10%) |

| Pancreatic Cancer[4] | Advanced Pancreatic Cancer | Not specified in available abstract | Preliminary signs of biological activity | Not specified | Not specified |

| Ovarian Cancer[5] | Ovarian Cancer | Not specified in available abstract | Evidence of activity | Not specified | Diarrhea, extreme tiredness |

| Non-Small Cell Lung Cancer (NSCLC)[4] | NSCLC | Not specified in available abstract | Under evaluation in Phase II | Not specified | Not specified |

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully available in the public domain. However, based on published literature, the following methodologies were central to the evaluation of this compound.

Clinical Trial Dosing and Administration

-

Phase I: this compound (BBR3464) was administered intravenously. In a combination study, doses were escalated from 0.6 mg/m² to 0.75 mg/m² alongside a continuous intravenous infusion of 5-fluorouracil (B62378) (200 mg/m²/day)[1].

-

Phase II: A common regimen was the intravenous administration of this compound at a dose of 0.9 mg/m² over 1 hour, repeated every 21 days[2][3]. An initial dose of 1.1 mg/m² every 4 weeks was also tested but was associated with higher rates of febrile neutropenia[2].

Measurement of Platinum-DNA Adducts

The formation of DNA adducts is a key mechanism of action for platinum-based drugs. While specific protocols for this compound in patient samples are not detailed, the following methods are standard for quantifying platinum-DNA adducts in clinical research:

-

Sample Collection: Tumor biopsies or peripheral blood mononuclear cells (PBMCs) are collected from patients before and after drug administration.

-

DNA Isolation: Genomic DNA is extracted from the collected cells or tissues using standard DNA isolation kits.

-

Quantification of Platinum-DNA Adducts:

-

Atomic Absorption Spectroscopy (AAS): This technique measures the total amount of platinum bound to DNA[6][7].

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for quantifying the total platinum content in DNA samples[1].

-

Immunoassays: Using specific antibodies that recognize platinum-DNA adducts, techniques like ELISA or immunocytochemistry can quantify adduct levels[8].

-

32P-Postlabeling: This method can be used to detect and quantify specific types of DNA adducts[8].

-

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, flow cytometry is the standard method.

-

Cell Preparation: Cancer cell lines or patient-derived cells are treated with this compound at various concentrations and for different durations.

-

Fixation and Permeabilization: Cells are harvested, washed, and then fixed (e.g., with ethanol) and permeabilized to allow for DNA staining[9].

-

DNA Staining: A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI) or DAPI, is added to the cells. RNase is often included to prevent staining of double-stranded RNA[9].

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle[10][11][12].

Western Blot Analysis for Signaling Proteins

To assess the impact of this compound on key signaling proteins like p53 and p21, Western blotting is employed.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay)[13].

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF)[13][14].

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p53, anti-p21). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading[13][14][15][16][17].

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager, and band intensities are quantified[13].

Mandatory Visualization

Signaling Pathway of this compound (BBR3464)

Caption: Proposed signaling pathway of this compound (BBR3464).

Experimental Workflow for Preclinical Evaluation

Caption: Generalized preclinical evaluation workflow for this compound (BBR3464).

Logical Relationship of this compound's Clinical Development

Caption: Logical progression of this compound's (BBR3464) clinical development.

References

- 1. Determination of cisplatin 1,2-intrastrand guanine-guanine DNA adducts in human leukocytes by high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II studies of BBR3464, a novel tri-nuclear platinum complex, in patients with gastric or gastro-oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II study of BBR 3464 as treatment in patients with sensitive or refractory small cell lung cancer [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. Current sample handling methods for measurement of platinum-DNA adducts in leucocytes in man lead to discrepant results in DNA adduct levels and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current sample handling methods for measurement of platinum-DNA adducts in leucocytes in man lead to discrepant results in DNA adduct levels and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Interaction of Triplatin with Sulfated Glycosaminoglycans (sGAGs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triplatin (BBR3464) is a trinuclear platinum complex that has demonstrated potent anticancer activity, notably in cisplatin-resistant tumor models.[1] A key feature distinguishing this compound from earlier platinum-based drugs is its high-affinity interaction with sulfated glycosaminoglycans (sGAGs), a class of anionic polysaccharides abundant on the surface of many cancer cells.[2] This interaction is fundamental to the cellular uptake and cytotoxicity of this compound, presenting a unique mechanism of action that can be exploited for targeted cancer therapy.[2] This technical guide provides a comprehensive overview of the core aspects of the this compound-sGAG interaction, including the underlying molecular mechanisms, quantitative binding data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.

The Molecular Basis of this compound-sGAG Interaction

The interaction between this compound and sGAGs is primarily driven by electrostatic forces between the highly cationic platinum complex and the anionic sulfate (B86663) and carboxylate groups of the sGAG chains.[3] sGAGs, such as heparan sulfate (HS) and chondroitin (B13769445) sulfate (CS), are linear polymers of repeating disaccharide units that are variably sulfated, creating regions of high negative charge.[2] The positively charged amine ligands of this compound are drawn to these anionic clusters on sGAGs.[3] Beyond initial electrostatic interactions, coordinate covalent bonds can form between the platinum centers of this compound and the oxygen atoms of the sulfate and carboxylate groups on the sGAGs.[3]

This strong association with cell surface sGAGs, particularly heparan sulfate proteoglycans (HSPGs), facilitates the cellular entry of this compound.[4][5] This uptake mechanism is distinct from that of neutral platinum complexes like cisplatin (B142131) and carboplatin, which do not share this high affinity for sGAGs.[2] Consequently, the expression levels of sGAGs on cancer cells can serve as a predictive biomarker for the efficacy of this compound therapy.[2]

Quantitative Analysis of this compound-sGAG Binding

Table 1: Binding Affinity of TriplatinNC (a non-covalent analogue of this compound) with Heparin [5]

| Analytical Technique | Ligand | Analyte | Dissociation Constant (Kd) |

| Isothermal Titration Calorimetry (ITC) | Heparin | TriplatinNC | 33.1 ± 2.0 nM |

| Methylene Blue Absorbance Assay | Heparin | TriplatinNC | 66.4 ± 1.3 nM |

| Surface Plasmon Resonance (SPR) | Heparin | TriplatinNC | 340 ± 30 nM |

Table 2: Kinetic and Equilibrium Constants for the Interaction of this compound with Heparan Sulfate Disaccharide Models (GlcNS(6S)-GlcA (I) and GlcNS(6S)-IdoA(2S) (II)) determined by 1H, 15N HSQC NMR Spectroscopy [6][7]

| Parameter | Disaccharide I | Disaccharide II |

| Rate Constants | ||

| k1 (s-1) | (2.1 ± 0.1) x 10-5 | (2.2 ± 0.1) x 10-5 |

| k-1 (s-1) | (6.0 ± 0.3) x 10-6 | (3.0 ± 0.2) x 10-6 |

| kL1 (M-1s-1) | (1.1 ± 0.1) x 10-2 | (1.3 ± 0.1) x 10-2 |

| k-L1 (s-1) | (2.2 ± 0.1) x 10-5 | (1.1 ± 0.1) x 10-5 |

| kL2 (M-1s-1) | (4.0 ± 0.2) x 10-2 | Not Determined |

| k-L2 (s-1) | (2.0 ± 0.1) x 10-2 | Not Determined |

| Equilibrium Constants | ||

| K1 | 3.5 ± 0.2 | 7.3 ± 0.5 |

| KL1 | 500 ± 50 | 1180 ± 120 |

| KL2 | 2.0 ± 0.1 | Not Determined |

Note: The differences in Kd values for TriplatinNC are attributed to the different principles of the analytical techniques.[5] The NMR data for this compound reflects the kinetics of covalent bond formation with disaccharide fragments, not the overall affinity for the entire polysaccharide.

Table 3: Cytotoxicity of this compound in Cell Lines with Varying sGAG Levels [2]

| Cell Line | sGAG Status | This compound IC50 (nM) |

| Wild-type CHO | High | 69.5 ± 0.3 |

| GAG-deficient CHO | Low | 120 ± 4.2 |

Experimental Protocols

Quantification of Cellular Platinum Accumulation by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol outlines the measurement of intracellular platinum levels following treatment with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Microcentrifuge tubes

-

Concentrated nitric acid (trace metal grade)

-

ICP-MS instrument

-

Platinum standard solutions

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for a specified duration. Include untreated control wells.

-

-

Cell Harvesting and Counting:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove extracellular platinum.

-

Harvest the cells by trypsinization.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the cell number using a hemocytometer or an automated cell counter.

-

-

Sample Digestion:

-

Transfer a known number of cells to a clean microcentrifuge tube.

-

Centrifuge to pellet the cells and remove the supernatant.

-

Add a small volume of concentrated nitric acid to the cell pellet to digest the organic material.

-

Incubate the samples at a high temperature (e.g., 90°C) until the digestion is complete and the solution is clear.

-

-

ICP-MS Analysis:

-

Dilute the digested samples to a suitable volume with deionized water.

-

Prepare a series of platinum standards of known concentrations.

-

Analyze the samples and standards on the ICP-MS instrument according to the manufacturer's instructions.

-

Quantify the platinum concentration in the samples by comparing their signal to the standard curve.

-

Normalize the platinum content to the number of cells to determine the cellular accumulation.

-

Measurement of Cell Surface sGAG Levels by Flow Cytometry

This protocol describes the quantification of sGAGs on the cell surface using a specific antibody.

Materials:

-

Cells of interest

-

PBS

-

Versene (or other non-enzymatic cell dissociation solution)

-

Bovine serum albumin (BSA)

-

Primary antibody against a specific sGAG epitope (e.g., 10E4 antibody for N-sulfated heparan sulfate)

-

Fluorochrome-conjugated secondary antibody

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells using Versene to maintain cell surface protein integrity.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cells in PBS containing 0.5% BSA to a concentration of approximately 1.5 x 106 cells/mL. Keep the cells on ice.

-

-

Antibody Staining:

-

Incubate the cells with the primary antibody (e.g., 1:100 dilution of 10E4 antibody) for 30 minutes on ice.

-

Wash the cells twice with cold PBS to remove unbound primary antibody.

-

Resuspend the cells in a solution containing the fluorochrome-conjugated secondary antibody (e.g., 1:400 dilution of goat anti-mouse IgM Alexa-647).

-

Incubate for 30 minutes on ice in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with cold PBS to remove unbound secondary antibody.

-

Resuspend the final cell pellet in a suitable volume of PBS.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Use appropriate controls, including unstained cells and cells stained with only the secondary antibody, to set the gates and determine background fluorescence.

-

In Vitro sGAG-Triplatin Binding Analysis using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for analyzing the interaction between this compound and sGAGs using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS)

-

Biotinylated heparin (or other sGAG)

-

Streptavidin (if using a streptavidin-coated chip)

-

This compound solution

-

Running buffer (e.g., HBS-EP buffer)

Procedure:

-

Sensor Chip Preparation:

-

Activate the sensor chip surface according to the manufacturer's protocol. For a CM5 chip, this typically involves injection of a mixture of EDC and NHS.

-

-

Ligand Immobilization:

-

Immobilize the sGAG (ligand) onto the sensor chip surface. This can be achieved by direct amine coupling or by capturing biotinylated sGAG on a streptavidin-coated surface.

-

Deactivate any remaining active groups on the surface.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound (analyte) over the sensor surface at a constant flow rate.

-

Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.

-

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Impact on Cellular Signaling Pathways

The interaction of this compound with sGAGs has significant consequences for cellular signaling, primarily through the inhibition of growth factor signaling and heparanase activity.

Inhibition of Growth Factor Signaling

Heparan sulfate proteoglycans act as co-receptors for various growth factors, including Fibroblast Growth Factor 2 (FGF-2).[2] By binding to heparan sulfate, FGF-2 forms a ternary complex with its receptor (FGFR), leading to receptor dimerization, activation, and downstream signaling that promotes cell proliferation, survival, and angiogenesis. This compound, by binding to heparan sulfate, can sterically hinder the binding of FGF-2, thereby inhibiting the activation of the FGFR signaling pathway.[2] This has been shown to result in the reduced phosphorylation of downstream effectors such as the S6 ribosomal protein (pS6), a key component of the PI3K/Akt/mTOR pathway that regulates protein synthesis and cell growth.

Inhibition of Heparanase Activity

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains, leading to the release of HS-bound growth factors and remodeling of the extracellular matrix.[3] Elevated heparanase activity is associated with increased tumor growth, angiogenesis, and metastasis. This compound has been shown to inhibit heparanase activity, likely by binding to heparan sulfate and preventing the enzyme from accessing its substrate.[2] This inhibition of heparanase contributes to the anti-angiogenic and anti-metastatic properties of this compound.

Experimental and Logical Workflows

Workflow for Assessing the Role of sGAGs in this compound's Cellular Uptake and Cytotoxicity

Logical Relationship of this compound-sGAG Interaction and its Anticancer Effects

Conclusion

The interaction between this compound and sulfated glycosaminoglycans is a cornerstone of its mechanism of action and a key differentiator from other platinum-based chemotherapeutics. This high-affinity binding facilitates cellular uptake and allows this compound to exert its cytotoxic effects through DNA damage. Furthermore, by interfering with sGAG-mediated signaling pathways, this compound exhibits potent anti-angiogenic and anti-metastatic properties. The dependence of this compound's efficacy on cellular sGAG levels opens avenues for the use of sGAGs as a predictive biomarker, paving the way for a more personalized approach to cancer therapy with this promising agent. Further research to elucidate the precise binding kinetics of this compound with various sGAGs will undoubtedly refine our understanding and optimize its clinical application.

References

- 1. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploitation of sulfated glycosaminoglycan status for precision medicine of this compound in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Probing Disaccharide Binding to this compound as Models for Tumor Cell Heparan Sulfate (GAG) Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing Disaccharide Binding to this compound as Models for Tumor Cell Heparan Sulfate (GAG) Interactions - PMC [pmc.ncbi.nlm.nih.gov]

biological targets of Triplatin beyond DNA

An In-depth Technical Guide to the Biological Targets of Triplatin Beyond DNA

Introduction

For decades, the mechanism of action for platinum-based anticancer drugs has been primarily attributed to their ability to form covalent adducts with nuclear DNA, leading to the inhibition of replication and transcription, and ultimately, apoptosis.[1][2] this compound (BBR3464), a trinuclear platinum complex, was the first non-classical platinum drug to enter human clinical trials and is known to form novel DNA adducts distinct from those of cisplatin (B142131).[3][4] However, a growing body of evidence reveals a more complex and multifaceted mechanism of action. This guide delves into the biological targets of this compound that extend beyond the nuclear genome, focusing on its interactions with cell-surface glycans, proteins, and its profound impact on nucleolar function. Understanding these non-DNA targets is critical for elucidating its unique activity profile, its ability to overcome cisplatin resistance, and for developing a precision medicine approach to its clinical application.[5][6]

Primary Extracellular Target: Sulfated Glycosaminoglycans (sGAGs)

A paradigm-shifting discovery in this compound pharmacology is its high-affinity interaction with sulfated glycosaminoglycans (sGAGs), such as heparan sulfate (B86663) (HS), which are abundantly present on the surface of cancer cells as part of heparan sulfate proteoglycans (HSPGs).[7][8] This interaction is a key determinant of this compound's cellular uptake, cytotoxicity, and anti-metastatic properties.[9][10]

Mechanism of sGAG Interaction and Enhanced Cellular Accumulation

The highly positive charge of the this compound molecule facilitates a strong electrostatic and coordinate covalent interaction with the negatively charged sulfate and carboxylate groups of sGAGs.[4][7][8] This "metalloshielding" of the sGAG chains serves as a unique cellular entry mechanism, leading to significantly higher intracellular accumulation compared to neutral complexes like carboplatin.[7][9] The level of cell surface sGAG expression directly correlates with this compound uptake and its resulting cytotoxicity.[9][11]

Inhibition of sGAG-Dependent Signaling and Metastasis

Beyond facilitating cellular entry, the binding of this compound to sGAGs has profound functional consequences for tumor progression.

-

Inhibition of Heparanase (HPSE): HPSE is an enzyme overexpressed in many tumors that degrades heparan sulfate, releasing pro-angiogenic growth factors and promoting metastasis.[7] this compound and its non-covalent analogue TriplatinNC effectively inhibit HPSE activity by binding to its HS substrate, thereby preventing the initiation of the angiogenic cascade.[9][10]

-

Blocking Growth Factor Signaling: By binding to HS, this compound prevents essential interactions between growth factors (like FGF) and their receptors, disrupting downstream signaling pathways crucial for cell proliferation, invasion, and angiogenesis.[4][9]

This dual action of enhanced uptake and inhibition of pro-metastatic pathways makes this compound particularly effective in reducing tumor growth and metastasis in preclinical models with high sGAG expression.[9][12]

Quantitative Data: sGAG-Dependent Activity

The following tables summarize the key quantitative findings that underscore the importance of sGAGs in this compound's mechanism of action.

Table 1: sGAG-Correlated Cytotoxicity of this compound in CHO Cell Lines

| Cell Line | sGAG Status | This compound IC₅₀ (nM) |

|---|---|---|

| CHO-K1 (wt) | High sGAG | 69.5 ± 0.3 |

| GAG-deficient | Low sGAG | 120 ± 4.2 |

Data sourced from studies on Chinese Hamster Ovary (CHO) cell lines with varying levels of sGAG expression.[9]

Table 2: In Vivo Drug Dosing in sGAG-High Tumor Models

| Compound | Dosage | Schedule | Animal Model |

|---|---|---|---|

| This compound | 0.3 mg/kg | i.p. Q4Dx3 | NSG Mice with TNBC PDX |

| Carboplatin | 40 mg/kg | i.p. Q4Dx3 | NSG Mice with TNBC PDX |

Data from comparative efficacy studies in Triple-Negative Breast Cancer (TNBC) patient-derived xenograft (PDX) models.[9][12]

Table 3: NMR Analysis of this compound-Disaccharide Interaction

| Parameter | Disaccharide I (GlcNS(6S)-GlcA) | Disaccharide II (GlcNS(6S)-IdoA(2S)) | Monosaccharide (GlcNS(6S)) |

|---|---|---|---|

| Time to Equilibrium | 65 hours | 65 hours | 9 hours |

| Predominant Interaction | Covalent binding at carboxylate and sulfate groups | Significantly higher concentration of carboxylate-bound species | Covalent binding at sulfate groups |

Data from [¹H, ¹⁵N] HSQC 2D NMR spectroscopy studies.[8][13]

Visualizing this compound's sGAG-Mediated Pathways

Nucleolar Targeting and Inhibition of Ribosomal Biogenesis

Once inside the cell, this compound exhibits a distinct localization pattern. Nanoscale secondary ion mass spectrometry (nanoSIMS) has revealed that this compound rapidly distributes within the cytoplasm and, notably, the nucleolus, but not the nucleus itself.[14] This specific targeting of the primary site of ribosome synthesis is a critical, non-DNA-centric aspect of its cytotoxicity.

The immediate downstream effect of this localization is a dramatic reduction in the production rate of 47S rRNA precursor transcripts.[14] This inhibition of ribosomal biogenesis triggers a robust G1 cell cycle arrest and subsequent activation of apoptotic pathways (caspase-8, -9, -3, and PARP-1 cleavage) in a manner that is independent of p53 status.[14] This p53-independent cell death mechanism may contribute to this compound's efficacy in tumor types with mutated or null p53, which are often resistant to conventional DNA-damaging agents.[14]

Other Protein and Macromolecular Interactions

While sGAGs and the nucleolar machinery are primary targets, this compound also interacts with other key proteins, often by preventing their association with either DNA or heparan sulfate.

-

TATA-binding protein (TBP): The non-covalent analogue, TriplatinNC, has been shown to inhibit the interaction between the TATA-binding protein (TBP), a key general transcription factor, and its DNA promoter sequence.[4] This suggests a mechanism of transcriptional inhibition that does not require direct covalent platination of the DNA template.

-

General "Metalloshielding" of Polyanions: The high positive charge of this compound allows it to "shield" polyanionic biomolecules like HS and DNA.[4][7][10] This can physically block the binding sites for various proteins, effectively inhibiting a wide range of protein-DNA and protein-HS interactions that are critical for cellular function.[4][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Protocol 1: Quantification of sGAG-Dependent Cellular Accumulation

-

Objective: To measure the amount of intracellular platinum as a function of cell surface sGAG expression.

-

Methodology:

-

Cell Culture: Wild-type (e.g., CHO-K1) and sGAG-deficient mutant cell lines (e.g., pgsA-745) are cultured to 80-90% confluency.

-

Drug Treatment: Cells are treated with a defined concentration of this compound (e.g., 10 µM) for a short duration (e.g., 15 minutes).

-

Cell Harvest: Cells are washed with PBS, trypsinized, and counted.

-

Sample Preparation: Cell pellets are digested using concentrated nitric acid at elevated temperature.

-

Quantification: The platinum content in the digested samples is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and the results are normalized to the cell count.[9]

-

Protocol 2: In Vivo Tumor Growth and Metastasis Model

-

Objective: To assess the efficacy of this compound in sGAG-high tumors in a preclinical setting.

-

Methodology:

-

Tumor Implantation: Patient-derived xenograft (PDX) cells from a high-sGAG TNBC model (e.g., WHIM2) are injected into the mammary fat pad or via intracardiac injection (for metastasis studies) of immunodeficient mice (e.g., NSG mice).[9]

-

Tumor Growth Monitoring: Primary tumor volume is monitored regularly using caliper measurements. Metastatic burden is monitored using bioluminescence imaging (for luciferase-tagged cells).[12]

-

Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment groups: Vehicle (saline), this compound (e.g., 0.3 mg/kg), or a comparator like Carboplatin (e.g., 40 mg/kg), administered intraperitoneally on a defined schedule (e.g., every 4 days for 3 doses).[9]

-

Endpoint Analysis: Primary tumor weight is measured at the study endpoint. Metastatic lesions in organs like the lungs, liver, and ovaries are quantified via ex vivo imaging or histological analysis. Survival is monitored as a primary outcome.[9][12]

-

Protocol 3: Analysis of this compound-Glycan Binding via NMR

-

Objective: To characterize the kinetics and nature of the interaction between this compound and specific sGAG mimetics.

-

Methodology:

-

Sample Preparation: ¹⁵N-labeled this compound is synthesized. Solutions of this compound and a model disaccharide (e.g., GlcNS(6S)-GlcA) are prepared in a suitable buffer (e.g., D₂O with phosphate (B84403) buffer).

-

NMR Spectroscopy: The reaction is initiated by mixing the components directly in an NMR tube. A time-course series of two-dimensional [¹H, ¹⁵N] Heteronuclear Single Quantum Coherence (HSQC) spectra is acquired.

-

Data Analysis: Changes in the chemical shifts and intensities of the Pt-¹⁵NH₃ and Pt-¹⁵NH₂ signals are monitored over time. The appearance of new peaks corresponding to aqua, carboxylate-bound, and sulfate-bound species are identified and quantified to determine reaction kinetics and equilibrium concentrations.[8][13]

-

Visualizing the Experimental Workflow

Conclusion

The biological activity of this compound is dictated by a complex interplay of interactions that extend well beyond its effects on nuclear DNA. Its primary engagement with cell surface sGAGs represents a unique targeting strategy among platinum drugs, driving cellular accumulation and simultaneously dismantling key pathways involved in tumor metastasis.[7][9][10] Furthermore, its specific localization to the nucleolus and subsequent inhibition of ribosome biogenesis provides a potent, p53-independent mechanism of inducing apoptosis.[14] These non-DNA targets collectively explain this compound's distinct pharmacological profile and its activity in cisplatin-resistant cancers.[5] For drug development professionals, these findings highlight the potential of using sGAG levels as a predictive biomarker to select patients most likely to respond to this compound, paving the way for a new era of precision medicine for this promising anticancer agent.[9][11]

References

- 1. Inhibition of transcription by platinum antitumor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs | MDPI [mdpi.com]

- 3. This compound tetranitrate [medbox.iiab.me]

- 4. TriplatinNC and Biomolecules: Building Models Based on Non-covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platinum Precision | Medical College of Virginia Foundation [mcvfoundation.org]

- 6. precision-medicine-institute.com [precision-medicine-institute.com]

- 7. A Comparison of Di- and Trinuclear Platinum Complexes Interacting with Glycosaminoglycans for Targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploitation of sulfated glycosaminoglycan status for precision medicine of this compound in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiangiogenic platinum through glycan targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploitation of Sulfated Glycosaminoglycan Status for Precision Medicine of this compound in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Probing Disaccharide Binding to this compound as Models for Tumor Cell Heparan Sulfate (GAG) Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Tetranitrate - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

Triplatin's Cytotoxic Profile in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin (also known as BBR3464) is a trinuclear platinum complex that has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those resistant to the widely used chemotherapeutic agent, cisplatin (B142131).[1][2][3] Its unique chemical structure, featuring three platinum centers, confers a distinct mechanism of action, allowing it to overcome some of the common resistance mechanisms that limit the efficacy of traditional platinum-based drugs.[4] This technical guide provides an in-depth overview of the cytotoxicity of this compound across various cancer cell lines, details of key experimental protocols, and a summary of the signaling pathways involved in its anticancer activity.

Data Presentation: Cytotoxicity of this compound (BBR3464)

The cytotoxic effects of this compound have been evaluated in numerous studies. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines.

| Cancer Type | Cell Line | Cisplatin Sensitivity | This compound (BBR3464) IC50 (µM) | Cisplatin IC50 (µM) | Reference |

| Ovarian Cancer | A2780 | Sensitive | 0.08 | 4.3 | [3] |

| A2780cisR | Resistant | 0.20 | 60.0 | [3] | |

| OAW42 | Sensitive | 5.20 | 8.3 | [3] | |

| OAW42MER | Resistant | 0.36 | 83.0 | [3] | |

| CH1 | Sensitive | <0.1 | >1.0 | [1] | |

| Melanoma | SK-MEL-5 | - | <0.1 | >1.0 | [1][3] |

| UACC-62 | - | 0.0048 | >1.0 | [3] | |

| UACC-257 | - | <0.1 | >1.0 | [3] | |

| M14 | - | <0.1 | >1.0 | [1] | |

| JR8 | - | <0.1 | >1.0 | [3] | |

| Me665/2/21 | - | <0.1 | >1.0 | [1] | |

| Me665/2/60 | - | <0.1 | >1.0 | [1] | |

| Leukemia | L1210 | Sensitive | ~0.1 | ~3.0 | [2] |

| L1210/CDDP | Resistant | ~0.08 | >3.0 | [2] | |

| Neuroblastoma | BE(2)-M17 | - | Value not specified | Value not specified | [5] |

| Astrocytoma | U87-MG | - | Value not specified | Value not specified | [5] |

Note: Some IC50 values are presented as approximate or relative values based on the source material.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[6][7]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin and incubate for a specified period (e.g., 72 hours).[6]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[8]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Cellular Uptake Assay (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method used to quantify the intracellular concentration of platinum.[9][10]

Protocol:

-

Cell Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of the platinum compound for the specified time.

-

Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular platinum.

-

Cell Harvesting: Detach the cells using trypsin-EDTA, neutralize with complete medium, and collect the cell suspension.

-

Cell Counting: Determine the number of cells in an aliquot of the cell suspension.

-

Cell Lysis and Digestion: Centrifuge the remaining cell suspension to obtain a cell pellet. Lyse the cells and digest the organic matrix by adding concentrated nitric acid.[9]

-

Sample Dilution: Dilute the digested samples with deionized water to a final nitric acid concentration compatible with the ICP-MS instrument.

-

ICP-MS Analysis: Analyze the samples using an ICP-MS instrument. Prepare a calibration curve with platinum standard solutions of known concentrations to quantify the cellular platinum content.[9]

DNA Binding Assay

The interaction of this compound with DNA can be assessed by observing the compaction of DNA molecules.[11]

Protocol:

-

DNA-Drug Complex Formation: Prepare DNA-drug complexes by mixing a DNA fragment solution (e.g., 2 ng/mL) with the desired concentration of this compound. The ratio between the free platinum complex and nucleotide phosphate (B84403) is a critical parameter (e.g., r_i = 0.03 for BBR3464).[11]

-

Incubation: Incubate the solution in the dark at 37°C for a specified period (e.g., up to 48 hours).[11]

-

Analysis: The extent of DNA binding and compaction can be analyzed using techniques such as atomic force microscopy (AFM) or dynamic light scattering (DLS).[11]

Signaling Pathways and Mechanisms of Action

This compound's mechanism of action is distinct from that of cisplatin, contributing to its ability to overcome cisplatin resistance.

Cellular Uptake

This compound enters cells, at least in part, through the copper transporter hCTR1.[12] This is a notable difference from cisplatin, although both drugs may utilize this transporter.

Cellular uptake of this compound via the hCTR1 transporter.

DNA Adduct Formation and Cell Cycle Arrest

Once inside the cell, this compound binds to DNA, forming unique, flexible, and long-range adducts that differ from the rigid, short-range crosslinks formed by cisplatin.[4] These adducts are less efficiently repaired by the cell's DNA repair machinery, leading to a more persistent perturbation of the cell cycle.[1] Studies have shown that this compound can induce a G2/M phase cell cycle arrest.[1][13]